N-(3-acetylphenyl)-2-[(4-amino-6-methyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)sulfanyl]acetamide is a chemical compound with significant implications in medicinal chemistry. It is classified as a thiazole derivative, which is part of a broader category of compounds known for their diverse biological activities, including antibacterial and anticancer properties. The compound's molecular formula is with a molecular weight of 304.33 g/mol. Its unique structure contributes to its reactivity and potential applications in various fields, particularly in drug development .
The synthesis of N-(3-acetylphenyl)-2-[(4-amino-6-methyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)sulfanyl]acetamide involves several key steps:
The industrial production may involve batch or continuous processes depending on demand, utilizing larger reactors and automated systems to ensure consistency and quality control throughout the production cycle.
The molecular structure of N-(3-acetylphenyl)-2-[(4-amino-6-methyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)sulfanyl]acetamide can be described by its IUPAC name and structural formula:
CC(=O)C1=CC(=CC=C1)NC(=O)CSC2=NN=CC(=O)N2
, indicating the arrangement and bonding of atoms within the molecule.
N-(3-acetylphenyl)-2-[(4-amino-6-methyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)sulfanyl]acetamide participates in various chemical reactions:
These reactions are influenced by the presence of functional groups that dictate the reactivity and selectivity of the compound under various conditions.
The mechanism of action for N-(3-acetylphenyl)-2-[(4-amino-6-methyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)sulfanyl]acetamide primarily involves its interaction with biological targets at the molecular level:
Quantitative data on efficacy against specific targets would require further experimental validation through biological assays.
The physical and chemical properties of N-(3-acetylphenyl)-2-[(4-amino-6-methyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)sulfanyl]acetamide include:
Property | Value |
---|---|
Molecular Weight | 304.33 g/mol |
Melting Point | Not specified |
Solubility | Soluble in organic solvents |
Stability | Stable under normal conditions |
pH | Not specified |
These properties play a crucial role in determining the compound's behavior in biological systems and its suitability for various applications .
N-(3-acetylphenyl)-2-[(4-amino-6-methyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)sulfanyl]acetamide has several scientific applications:
CAS No.: 85146-10-7
CAS No.: 133978-15-1
CAS No.: 80-47-7
CAS No.:
CAS No.:
CAS No.: 7161-35-5